molecular formula C20H22N2O3S B2958448 2,5-dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide CAS No. 898426-80-7

2,5-dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide

Cat. No.: B2958448
CAS No.: 898426-80-7
M. Wt: 370.47
InChI Key: UMPMWFFKONOJLJ-UHFFFAOYSA-N
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Description

This compound features a 2,5-dimethylbenzenesulfonamide group linked to a 1-methyl-2-oxo-pyrrolo[3,2,1-ij]quinoline scaffold. The pyrroloquinoline core consists of a fused bicyclic system with a tetrahydro configuration, incorporating a lactam (2-oxo) group and a methyl substituent at the 1-position.

Properties

IUPAC Name

2,5-dimethyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-12-6-7-13(2)18(9-12)26(24,25)21-16-10-15-5-4-8-22-19(15)17(11-16)14(3)20(22)23/h6-7,9-11,14,21H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPMWFFKONOJLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NS(=O)(=O)C4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide typically involves a multi-step process:

  • Initial Construction of the Pyrroloquinoline Core: : Starting with a suitable pyrrole precursor, the first step often includes cyclization reactions facilitated by specific catalysts under controlled temperature and pressure conditions to form the quinoline structure.

  • Functional Group Introductions: : Methylation and sulfonamide groups are introduced using reagents like methyl iodide and sulfonamide sources, in the presence of base catalysts.

  • Final Modifications: : Fine-tuning the structure with specific substitutions and adjustments to achieve the desired molecular configuration.

Industrial Production Methods

In an industrial setting, the production methods are scaled up, focusing on cost-efficiency and yield optimization:

  • Catalyst Optimization: : Use of high-efficiency catalysts to speed up reactions and increase output.

  • Temperature and Pressure Control: : Advanced monitoring systems to ensure optimal reaction conditions.

  • Purification Processes: : Implementation of filtration, crystallization, and chromatography techniques to ensure high purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide participates in various chemical reactions:

  • Oxidation: : Reaction with oxidizing agents to form higher oxidation state products.

  • Reduction: : Interaction with reducing agents leading to the formation of lower oxidation state products.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions due to the presence of diverse functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminium hydride.

  • Reaction Conditions: : Controlled temperatures, often in organic solvents like dichloromethane or acetonitrile.

Major Products Formed

Depending on the type of reaction, the major products can include various oxidized or reduced forms of the initial compound, or substituted derivatives where functional groups are replaced by others.

Scientific Research Applications

Chemistry

In organic chemistry, this compound is utilized in studying reaction mechanisms and developing new synthetic pathways, given its diverse functional groups.

Biology

Its biological interactions make it valuable for investigating cellular pathways and potential therapeutic uses, particularly due to its interaction with biomolecules.

Medicine

Research in pharmacology explores its potential as a drug candidate due to its ability to interact with various biological targets, including enzymes and receptors.

Industry

In industry, it is used as an intermediate in the synthesis of more complex molecules and in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2,5-dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide exerts its effects often involves:

  • Interaction with Molecular Targets: : Binding to specific enzymes or receptors, altering their activity.

  • Pathway Modulation: : Influencing biochemical pathways, either inhibiting or activating certain processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related molecules from the evidence:

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
2,5-Dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide (Target) Pyrrolo[3,2,1-ij]quinoline 2,5-Dimethylbenzenesulfonamide; 1-methyl-2-oxo ~413 (estimated) Likely moderate solubility in polar aprotic solvents due to sulfonamide group .
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Tetrahydroimidazo[1,2-a]pyridine Cyano, 4-nitrophenyl, phenethyl, ester groups 576 (reported) Low yield (51%); IR confirms nitrile and carbonyl groups .
(2,5-Difluorophenyl)-N-(3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-yl)methanesulfonamide (BP 1247) Quinoline 2,5-Difluorophenyl; methanesulfonamide; 1-methylpyrazole ~430 (estimated) Enhanced lipophilicity due to fluorine substituents; potential kinase inhibition .
N-(4-Oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide Pyrrolo[3,2,1-ij]quinoline Propionamide; 4-oxo ~271 (estimated) Reduced steric bulk compared to sulfonamide derivatives; likely higher solubility .

Key Observations:

Core Structure Variations: The target compound shares a pyrroloquinoline core with N-(4-oxo-pyrroloquinolin-8-yl)propionamide () but differs in substituents. The sulfonamide group in the target compound may confer stronger hydrogen-bonding capacity compared to the propionamide . BP 1247 () utilizes a quinoline scaffold instead of pyrroloquinoline, which reduces ring strain but may alter π-π stacking interactions in protein binding .

Substituent Effects :

  • The 2,5-dimethylbenzenesulfonamide group in the target compound introduces steric hindrance and electron-withdrawing effects, contrasting with the methanesulfonamide in BP 1245. This could modulate receptor selectivity or crystallinity .
  • Compounds like 1l () feature ester and nitrile groups, which increase molecular weight and polarity but may reduce metabolic stability compared to sulfonamides .

Synthetic and Analytical Considerations :

  • The synthesis of the target compound likely requires precise control of sulfonamide coupling, as seen in analogs from and . Yields for similar derivatives (e.g., 51–55% in and ) suggest challenges in purification or reaction efficiency .
  • Crystallographic analysis using SHELX software () would be critical for resolving the target compound’s conformation, particularly the orientation of the sulfonamide group .

Biological Activity

2,5-dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrroloquinoline structure which is known for its diverse pharmacological properties. Its molecular formula is C18H22N2O3SC_{18}H_{22}N_2O_3S, and it has a molecular weight of approximately 342.44 g/mol. The sulfonamide group contributes to its solubility and biological activity.

PropertyValue
Molecular FormulaC18H22N2O3SC_{18}H_{22}N_2O_3S
Molecular Weight342.44 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Anticoagulant Activity

Research indicates that derivatives of pyrrolo[3,2,1-ij]quinolin-2(1H)-one exhibit significant anticoagulant properties. In a study evaluating various derivatives, it was found that certain compounds effectively inhibit coagulation factors such as factor Xa and factor XIa. The best-performing derivative demonstrated an IC50 value of 3.68 μM for factor Xa inhibition and 2 μM for factor XIa inhibition .

Anticancer Activity

The anticancer potential of compounds similar to this compound has been documented in several studies. For instance, derivatives showed promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanisms often involve the modulation of signaling pathways associated with cell survival and apoptosis .

Antioxidant Activity

Additionally, compounds within this structural class have been evaluated for their antioxidant properties. In vitro assays demonstrated significant DPPH radical scavenging activity, indicating their potential as antioxidant agents .

Summary of Biological Activities

Activity TypeDescription
AnticoagulantInhibits factor Xa and factor XIa
AnticancerInduces apoptosis and inhibits cancer cell growth
AntioxidantScavenges free radicals

Study on Anticoagulant Derivatives

In a study focused on the structure–activity relationship (SAR) of pyrroloquinoline derivatives, several compounds were synthesized and tested for their anticoagulant activity. It was concluded that modifications at specific positions on the pyrroloquinoline core significantly affected their inhibitory potency against coagulation factors .

Synthesis and Characterization

The synthesis of the target compound involves multi-step reactions starting from commercially available precursors. Characterization techniques such as NMR spectroscopy and X-ray crystallography were employed to confirm the structure and purity of the synthesized compounds. For example, the IR spectrum indicated characteristic peaks corresponding to functional groups present in the molecule .

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